molecular formula C14H14N4O7S B2505660 Sulphosuccinimidyl 4-(4-azidophenyl)butyrate CAS No. 223572-55-2

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate

Cat. No.: B2505660
CAS No.: 223572-55-2
M. Wt: 382.35
InChI Key: VLHHJCWTYWKJPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is unique due to its dual functionality, combining photoreactivity with the ability to form stable amide bonds with primary amines. This makes it a versatile tool in various scientific applications .

Properties

IUPAC Name

1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHJCWTYWKJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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